molecular formula C13H12ClN3S B1384180 Azure C CAS No. 531-57-7

Azure C

Cat. No. B1384180
CAS RN: 531-57-7
M. Wt: 277.77 g/mol
InChI Key: DDGMDTGNGDOUPX-UHFFFAOYSA-N
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Description

Azure C is an organic chloride salt having 3-amino-7-(methylamino)phenothiazin-5-ium as the counterion . It has a role as a fluorochrome and a histological dye . It is also the product of sequential enzymatic oxidation of Methylene blue (MB) or Azure B (AB) .


Synthesis Analysis

Azure C is the product of sequential enzymatic oxidation of Methylene blue (MB) or Azure B (AB) . This process involves the use of enzymes to catalyze the oxidation of these compounds, resulting in the formation of Azure C .

Scientific Research Applications

Cloud Service Platform for Symbolic-Numeric Computation

  • Overview : A study by Zhang, Liu, & Qiu (2018) highlights the use of cloud services, like Azure, for symbolic-numeric computation. The Cloud service platform named SNC allows users to describe tasks through various programming languages and employs Just-In-Time (JIT) compilation to improve performance.
  • Key Findings : The implementation of SNC on cloud platforms, including Microsoft Azure, showed significant performance improvements in symbolic-numeric computations.

Data Intensive Physics Analysis in Azure Cloud

  • Overview : Research conducted by Sfiligoi, Würthwein, & Davila (2021) discusses using Azure cloud resources to augment computing for physics analysis. The study focuses on the Compact Muon Solenoid experiment and highlights the integration of cloud resources for data-intensive compute jobs.
  • Key Findings : Azure cloud resources effectively augmented computing capabilities, accelerating time to results for complex analyses.

Azure-based Hybrid Cloud Extension to Campus Clusters

  • Overview : A 2022 study by Weekly, Mertes, Gough, & Smith provides insights into integrating Microsoft Azure public cloud resources for scientific computing at Purdue University. The study covers benchmarking efforts and a hybrid cloud extension to on-campus computing resources.
  • Key Findings : The seamless integration allowed for efficient workload management and utilization of Azure instances for scientific computing.

Microsoft Azure Cloud Services for Scientific Computing

  • Overview : Mrozek (2018) discusses Microsoft Azure Cloud Services' role in developing scalable and reliable cloud applications for scientific computing. The chapter Azure Cloud Services offers an introduction to Azure cloud platform and services, focusing on web roles and worker roles for building cloud-based applications.
  • Key Findings : Azure Cloud Services are instrumental in building efficient cloud-based applications for scientific computing.

Nanopore Sequencing Data Analysis Using Azure Cloud

  • Overview : A study by Truong et al. (2022) explores the application of Azure cloud computing in genetic data analysis, specifically for HLA genotyping. The study compares HLA genotype concordance between manual methods and automated cloud-based pipelines.
  • Key Findings : Azure cloud-based data analysis pipeline proved effective in performance, cost, usability, simplicity, and accuracy for genetic data analysis.

Automatic Generation of a Metric Report

  • Overview : Babour & Khan (2021) in their paper Automatic Generation of a Metric Report propose an automated model for generating scientometric research analysis reports using Microsoft Academic Graph and Azure services.
  • Key Findings : The model successfully automated the creation of in-depth scientometric reports, demonstrating efficacy in generating scientific research information.

Seagull: Infrastructure for Load Prediction and Resource Allocation

  • Overview : Poppe et al. (2020) discuss Seagull, an infrastructure developed for Microsoft Azure to predict user load and optimize resource allocation. The study focuses on deploying machine learning models to predict customer load and optimize operations.
  • Key Findings : The Seagull infrastructure significantly improved the management of server loads and optimized service operations in Azure environments.

Cloud Computing for Supply Chain Management

  • Overview : In the research by Sharma & Panda (2023), the use of Azure Cloud in supply chain management and warehouse automation is examined. The study highlights the application of Azure Cloud in optimizing operations and managing costs.
  • Key Findings : Azure Cloud provided infrastructure and software solutions that significantly benefited supply chain management and warehouse automation.

Safety And Hazards

Azure C should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Azure C . In case of contact with skin, eyes, or clothing, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

7-methyliminophenothiazin-10-ium-3-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-15-9-3-5-11-13(7-9)17-12-6-8(14)2-4-10(12)16-11;/h2-7H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGMDTGNGDOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC2=[NH+]C3=C(C=C(C=C3)N)SC2=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040159
Record name Azure C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green or dark green solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Azure C
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12018
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Azure C

CAS RN

531-57-7
Record name Azure C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azure C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-7-methylaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.740
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Record name AZURE C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.